

# analytical techniques for ADC characterization (HIC, SEC, mass spectrometry)

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## Application Notes and Protocols for ADC Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the essential analytical techniques used in the characterization of Antibody-Drug Conjugates (ADCs): Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). These techniques are critical for assessing the critical quality attributes (CQAs) of ADCs, ensuring their efficacy, safety, and stability.

## Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Drug Load Distribution Analysis

Application Note:

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing ADCs, particularly for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.<sup>[1][2][3][4]</sup> HIC separates molecules based on their hydrophobicity. Since the conjugation of hydrophobic small molecule drugs to a monoclonal

antibody (mAb) increases its overall hydrophobicity, HIC can effectively separate ADC species with different numbers of conjugated drugs.[2][5] This technique is performed under non-denaturing conditions, which preserves the native structure of the ADC during analysis.[1][4]

The key principle of HIC involves binding the ADC to a hydrophobic stationary phase in the presence of a high concentration of a kosmotropic salt (e.g., ammonium sulfate). The separation is then achieved by eluting the bound ADC species with a decreasing salt gradient.[2] Species with higher DAR values are more hydrophobic and thus elute later from the column.[5] While HIC is a robust method for DAR analysis, it is typically not directly compatible with mass spectrometry due to the high concentrations of non-volatile salts used in the mobile phase.[2][6] However, recent advancements have explored MS-compatible HIC methods.[6]

#### Experimental Protocol: DAR Analysis of a Cysteine-Linked ADC using HIC

This protocol outlines a general method for the analysis of a cysteine-linked ADC, such as brentuximab vedotin, to determine its DAR and drug load distribution.

##### Materials:

- ADC Sample: Cysteine-linked ADC (e.g., brentuximab vedotin)
- HIC Column: e.g., TSKgel Butyl-NPR
- Mobile Phase A: 2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
- Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
- HPLC System: A bio-inert HPLC system is recommended to prevent corrosion from high salt mobile phases.[5]
- UV Detector: Capable of monitoring at 280 nm.

##### Procedure:

- Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
- HPLC System Preparation:

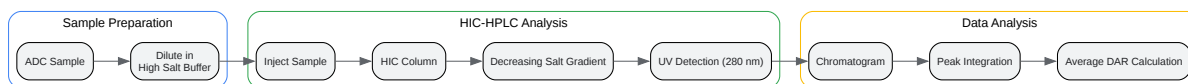
- Equilibrate the HIC column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.
- Chromatographic Conditions:
  - Flow Rate: 0.8 mL/min
  - Injection Volume: 10 µL
  - Detection: UV at 280 nm
  - Gradient:
    - 0-2 min: Isocratic at 80% A, 20% B
    - 2-22 min: Linear gradient from 80% A, 20% B to 0% A, 100% B
    - 22-27 min: Isocratic at 0% A, 100% B
    - 27-30 min: Return to initial conditions (80% A, 20% B)
- Data Analysis:
  - Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The elution order will be from the least hydrophobic (unconjugated mAb, DAR0) to the most hydrophobic (highest DAR).<sup>[5]</sup>
  - Integrate the peak area for each species.
  - Calculate the average DAR using the following formula:  $\text{Average DAR} = \frac{\sum (\text{Peak Area of each DAR species} \times \text{DAR value})}{\sum (\text{Total Peak Area})}$

Quantitative Data Summary: HIC Analysis of Brentuximab Vedotin

DAR Species	Retention Time (min)	Peak Area (%)
DAR0	8.5	10.2
DAR2	12.3	25.5
DAR4	15.8	45.3
DAR6	18.2	15.1
DAR8	20.1	3.9
Average DAR	-	3.7

Note: The data presented are representative and may vary depending on the specific ADC, column, and experimental conditions.<sup>[7]</sup>

#### Workflow for HIC-based DAR Analysis



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Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

## Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis

### Application Note:

Size Exclusion Chromatography (SEC) is a fundamental technique for assessing the size heterogeneity of biopharmaceuticals, including ADCs.<sup>[8][9][10]</sup> It separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of aggregates and fragments, which are critical quality attributes that can impact the safety and efficacy of an

ADC.[9][11][12][13] The conjugation of hydrophobic drugs can increase the propensity of an ADC to aggregate.[8][11]

In SEC, a porous stationary phase is used. Larger molecules, such as aggregates, are excluded from the pores and therefore travel a shorter path, eluting first. Smaller molecules, like fragments, can enter the pores, resulting in a longer retention time and later elution. The monomeric ADC elutes between the aggregates and fragments. SEC is typically performed under non-denaturing conditions in a mobile phase that mimics the formulation buffer.[9]

#### Experimental Protocol: Analysis of ADC Aggregation by SEC

This protocol provides a general method for the analysis of ADC aggregates and fragments.

##### Materials:

- ADC Sample: ADC in its formulation buffer.
- SEC Column: e.g., Agilent AdvanceBio SEC 300Å
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that does not cause protein denaturation.
- HPLC System: A bio-inert HPLC system.
- UV Detector: Capable of monitoring at 280 nm.

##### Procedure:

- Sample Preparation: If necessary, dilute the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) using the mobile phase.
- HPLC System Preparation:
  - Equilibrate the SEC column with the mobile phase for at least 3-5 column volumes or until a stable baseline is achieved.
- Chromatographic Conditions:

- Flow Rate: 0.5 mL/min
- Injection Volume: 20 µL
- Detection: UV at 280 nm
- Run Time: Typically 20-30 minutes (isocratic elution).
- Data Analysis:
  - Identify the peaks corresponding to high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
  - Integrate the peak areas for each species.
  - Calculate the percentage of aggregates and fragments relative to the total peak area.

#### Quantitative Data Summary: SEC Analysis of an ADC

Species	Retention Time (min)	Peak Area (%)
Aggregates	8.2	2.5
Monomer	10.5	96.8
Fragments	13.1	0.7

Note: The data presented are representative and can vary based on the ADC, storage conditions, and analytical method.

#### Workflow for SEC-based Aggregation Analysis



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Caption: Workflow for quantifying aggregates and fragments in an ADC sample using SEC.

## Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation

### Application Note:

Mass Spectrometry (MS) is an indispensable tool for the characterization of ADCs, providing precise mass information that can be used to confirm the identity of the ADC, determine the average DAR, and identify various modifications.[11][14][15] For ADC analysis, MS can be performed under either denaturing or native conditions.

- **Denaturing MS (Reversed-Phase LC-MS):** This approach typically involves coupling reversed-phase liquid chromatography (RPLC) with MS. The organic solvents and acidic pH used in RPLC denature the ADC, causing it to unfold.[16] This is suitable for lysine-conjugated ADCs where the interchain disulfide bonds remain intact.[17] For cysteine-linked ADCs, the denaturation can lead to the dissociation of the light and heavy chains, making intact mass analysis challenging.[18]
- **Native MS (SEC-MS):** Native MS involves analyzing the ADC in its folded, native state.[16] This is often achieved by coupling size exclusion chromatography with MS using a volatile, non-denaturing mobile phase like ammonium acetate. Native MS is particularly advantageous for non-covalently assembled species, such as cysteine-linked ADCs, as it preserves the intact structure.[19] It produces a narrower charge state distribution at a higher  $m/z$  range compared to denaturing MS.[16][20]

### Experimental Protocol: Native SEC-MS for Intact Mass and DAR Analysis of a Cysteine-Linked ADC

This protocol describes a general method for the analysis of an intact cysteine-linked ADC using native SEC-MS.

### Materials:

- ADC Sample: Cysteine-linked ADC.

- SEC Column: e.g., ACQUITY UPLC Protein BEH SEC Column.
- Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.
- LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

Procedure:

- Sample Preparation: Buffer exchange the ADC sample into the volatile mobile phase (e.g., 100 mM ammonium acetate) using a desalting column or spin filter. Adjust the concentration to approximately 1 mg/mL.
- LC-MS System Preparation:
  - Equilibrate the SEC column with the mobile phase.
  - Calibrate the mass spectrometer according to the manufacturer's instructions for the desired mass range.
- LC-MS Conditions:
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5  $\mu$ L
  - Elution: Isocratic with 100 mM Ammonium Acetate.
  - MS Conditions:
    - Ionization Mode: Positive Ion Electrospray (ESI)
    - Capillary Voltage: 3.5 kV
    - Cone Voltage: 150 V
    - Source Temperature: 120 °C
    - Desolvation Temperature: 350 °C



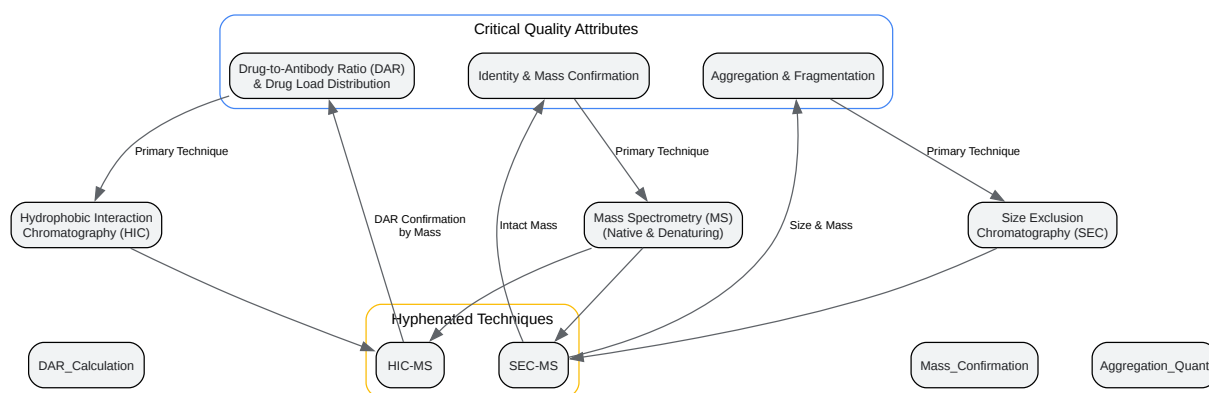
- Mass Range: 2000-8000 m/z
- Data Analysis:
  - Obtain the mass spectrum for the main eluting peak from the SEC.
  - Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
  - Identify the masses corresponding to the unconjugated mAb and the various drug-loaded species.
  - Calculate the average DAR based on the relative abundance of each species observed in the deconvoluted mass spectrum.

#### Quantitative Data Summary: Native MS Analysis of a Cysteine-Linked ADC

DAR Species	Observed Mass (Da)	Relative Abundance (%)
DAR0	148,050	11.5
DAR2	150,450	26.8
DAR4	152,850	43.2
DAR6	155,250	14.3
DAR8	157,650	4.2
Average DAR	-	3.8

Note: The observed masses and relative abundances are illustrative. The mass of the conjugated drug is assumed to be 1200 Da for this example.

#### Logical Relationship of ADC Analytical Techniques



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Caption: Interrelationship of analytical techniques for ADC characterization.

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### Contact

Address: 3281 E Guasti Rd

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